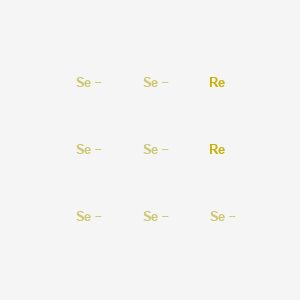
Dirhenium heptaselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirhenium heptaselenide is an inorganic compound composed of rhenium and selenium It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures and interesting electronic properties
準備方法
Synthetic Routes and Reaction Conditions: Rhenium selenide can be synthesized through several methods, including chemical vapor deposition (CVD), hot-injection colloidal processes, and self-assembly techniques. One common method involves the reaction of rhenium trioxide (ReO3) with selenium (Se) at high temperatures. For instance, a mixture of argon and hydrogen gases is flown through a tube with ReO3 powder at the hot end (750°C) and selenium powder at the cold end (250°C), resulting in the formation of rhenium selenide .
Industrial Production Methods: Industrial production of rhenium selenide typically involves large-scale chemical vapor deposition techniques. These methods allow for the controlled growth of rhenium selenide layers on various substrates, making it suitable for applications in electronics and catalysis.
化学反応の分析
Types of Reactions: Rhenium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic structure of the compound.
Common Reagents and Conditions:
Oxidation: Rhenium selenide can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of selenium atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhenium selenide may produce rhenium oxides and selenium dioxide, while reduction may yield rhenium metal and selenium.
科学的研究の応用
Rhenium selenide has a wide range of scientific research applications, including:
作用機序
The mechanism by which rhenium selenide exerts its effects is primarily related to its electronic structure and the presence of selenium vacancies. These vacancies can modulate the electronic properties of the compound, enhancing its catalytic activity and conductivity . In electrocatalytic applications, the active sites on the rhenium selenide surface facilitate the adsorption and reduction of hydrogen ions, leading to efficient hydrogen evolution .
類似化合物との比較
Rhenium diselenide (ReSe2): Similar to rhenium selenide, rhenium diselenide is another transition metal dichalcogenide with a layered structure.
Rhenium disulfide (ReS2): This compound is also a transition metal dichalcogenide but contains sulfur instead of selenium.
Rhenium ditelluride (ReTe2): Rhenium ditelluride is another related compound with tellurium atoms.
Uniqueness of Rhenium Selenide: Rhenium selenide stands out due to its specific electronic structure, which can be modulated by selenium vacancies. This property makes it particularly effective in catalytic and electronic applications, where precise control over electronic properties is crucial .
特性
CAS番号 |
12397-16-9 |
|---|---|
分子式 |
Re2Se7-14 |
分子量 |
925.2 g/mol |
IUPAC名 |
rhenium;selenium(2-) |
InChI |
InChI=1S/2Re.7Se/q;;7*-2 |
InChIキー |
VIGSUGNAJZORCV-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
正規SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
| 12397-16-9 | |
同義語 |
dirhenium heptaselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


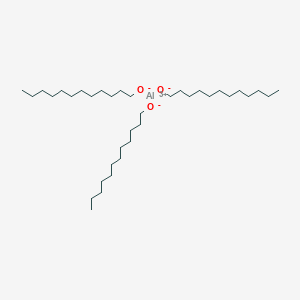

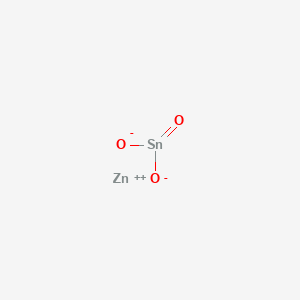


![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)

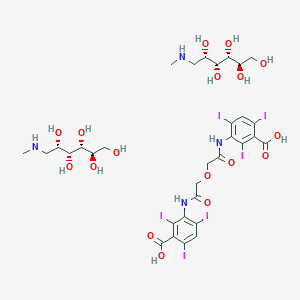

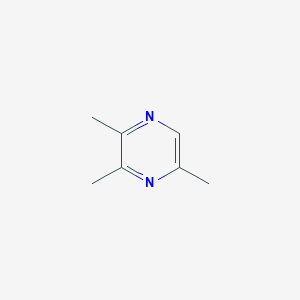



]-](/img/structure/B81546.png)
